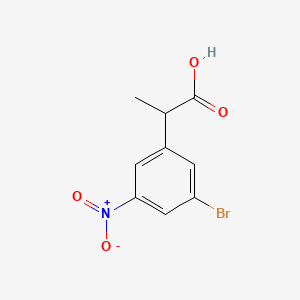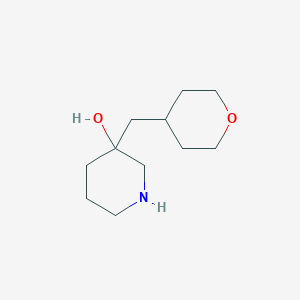
3-((Tetrahydro-2h-pyran-4-yl)methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol is an organic compound that features a piperidine ring substituted with a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol typically involves the reaction of tetrahydropyran derivatives with piperidine derivatives under controlled conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by the addition of the ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the piperidine moiety.
Piperidin-3-ol: Another similar compound with a piperidine ring but without the tetrahydropyran substitution.
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol is unique due to the combination of the tetrahydropyran and piperidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(oxan-4-ylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C11H21NO2/c13-11(4-1-5-12-9-11)8-10-2-6-14-7-3-10/h10,12-13H,1-9H2 |
InChI Key |
HFMWPNBBXXFFLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


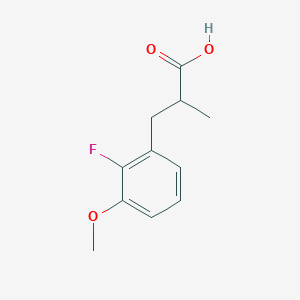
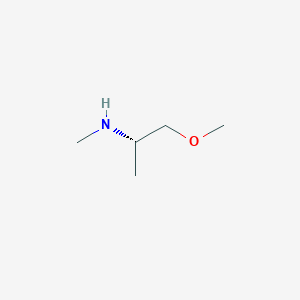
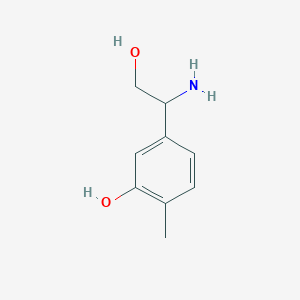
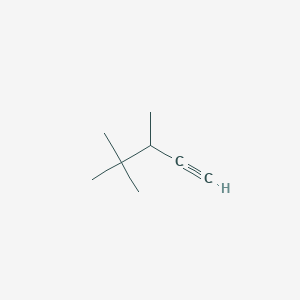
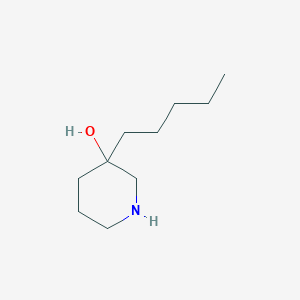
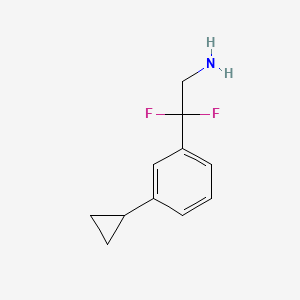
![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
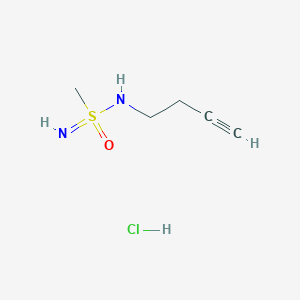
![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)

